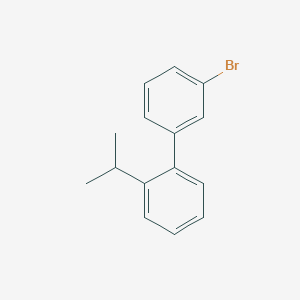

3-Bromo-2'-iso-propylbiphenyl

Description

BenchChem offers high-quality 3-Bromo-2'-iso-propylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2'-iso-propylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2-propan-2-ylphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br/c1-11(2)14-8-3-4-9-15(14)12-6-5-7-13(16)10-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHOABIHGPWTFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 3-Bromo-2'-iso-propylbiphenyl in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for 3-Bromo-2'-iso-propylbiphenyl

Part 1: Executive Summary & Structural Analysis

Compound Identity:

The Solubility Challenge: Unlike commoditized reagents, specific solubility datasets for asymmetric intermediates like 3-Bromo-2'-iso-propylbiphenyl are rarely published in open literature.[1] As researchers, we must rely on Structure-Property Relationships (SPR) and rigorous in-situ determination protocols .[1]

Structural Insight (The "Ortho Effect"): The 2'-isopropyl group is critical.[1] In unsubstituted biphenyls, the rings can achieve planarity, facilitating efficient crystal packing (π-π stacking).[1] However, the steric bulk of the ortho-isopropyl group forces the two phenyl rings to twist out of plane (dihedral angle > 45°).[1]

-

Consequence: This twist disrupts crystal lattice energy.[1] Consequently, 3-Bromo-2'-iso-propylbiphenyl is likely a viscous oil or low-melting solid at room temperature, exhibiting significantly higher solubility in organic solvents than its para-substituted analogs (e.g., 4-bromo-4'-isopropylbiphenyl).[1]

Part 2: Theoretical Solubility Profile

Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, we can categorize solvents into three tiers for this lipophilic halide.

Table 1: Predicted Solubility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Application |

| Tier 1: High Affinity | Toluene, Xylene, Chlorobenzene | > 500 mg/mL | Reaction Medium (Suzuki Coupling) | |

| Tier 2: Moderate | THF, 2-MeTHF, Ethyl Acetate, DCM | 100 - 400 mg/mL | Dipole-induced dipole interactions.[1] Good for solubilizing the bromine moiety.[1] | Extraction / Work-up |

| Tier 3: Low/Anti-solvent | Methanol, Isopropanol, Acetonitrile | < 20 mg/mL | High polarity and H-bonding capability of solvent creates a high energy penalty for cavity formation.[1] | Recrystallization (Anti-solvent) |

| Tier 4: Insoluble | Water | < 0.01 mg/mL | Hydrophobic effect dominates.[1] | Phase Separation |

Part 3: Experimental Determination Protocol (SOP)

Since exact values are temperature-dependent and batch-specific, you must validate solubility experimentally before scaling up.[1] Do not rely on visual estimation.

Workflow Visualization

Caption: Standard Operating Procedure (SOP) for quantitative solubility determination of lipophilic intermediates.

Detailed Methodology

-

Preparation: Place an excess amount (~500 mg) of 3-Bromo-2'-iso-propylbiphenyl into a scintillation vial.

-

Solvent Addition: Add 2.0 mL of the target solvent (e.g., Toluene).[1] Cap tightly.

-

Equilibration: Agitate at the desired temperature (25°C, 40°C) for 24 hours using a thermomixer. Note: For oils, ensure vigorous mixing to prevent phase separation without dissolution.

-

Sampling: Stop agitation and allow phases to settle (1 hour). If the compound is a solid, filter the supernatant through a 0.45 µm PTFE filter (hydrophobic).[1]

-

Quantification: Analyze the filtrate via HPLC (C18 column, ACN/Water gradient).

-

Why HPLC? Gravimetric analysis (evaporating solvent) is prone to errors if the compound is an oil or holds onto solvent residues (solvates).[1]

-

Part 4: Thermodynamic Modeling for Process Design

Once you have experimental data points at three temperatures (e.g., 10°C, 25°C, 40°C), use the Modified Apelblat Equation to model the solubility curve.[1] This allows you to predict solubility at any temperature for process control (e.g., cooling crystallization).[1]

Where:

- = Mole fraction solubility[1]

- = Absolute temperature (K)[1][3]

- = Empirical constants derived from regression analysis of your data.

Application Insight:

If the parameter

Part 5: Solvent Selection Strategy

Scenario A: Suzuki-Miyaura Coupling

-

Objective: Maximize reaction rate and catalyst stability.

-

Recommendation: Use Toluene/Water (4:1) or 1,4-Dioxane/Water .[1]

-

Reasoning: The high lipophilicity of 3-Bromo-2'-iso-propylbiphenyl requires a non-polar component (Toluene) to fully dissolve the substrate.[1] The water phase is necessary to solubilize the inorganic base (K₂CO₃ or Na₂CO₃).[1]

-

Avoid: Pure ethanol or methanol, as the starting material will likely oil out at reaction temperatures, leading to slow kinetics.[1]

Scenario B: Purification (Recrystallization vs. Chromatography)

-

Decision Logic:

Caption: Decision matrix for purification based on the physical state of the biphenyl derivative.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1443305-56-3. Retrieved from [Link]

-

Gomtsyan, A., et al. (2005). Design, synthesis, and structure-activity relationship of functionalized biphenyls.[1] Journal of Medicinal Chemistry.[1] (Provides context on the solubility of ortho-substituted biphenyls).

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals.[1] CRC Press.[1] (Source for Apelblat modeling protocols).

Sources

Safety Data Sheet (SDS) and handling of 3-Bromo-2'-iso-propylbiphenyl

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-2'-iso-propylbiphenyl

Part 1: Executive Technical Summary

3-Bromo-2'-iso-propylbiphenyl (CAS: 1443305-56-3) is a specialized halogenated biaryl intermediate used primarily in the synthesis of sterically crowded pharmaceuticals and organic light-emitting diode (OLED) materials.[1][2] Its structural asymmetry—featuring a bulky isopropyl group at the ortho position of one ring and a reactive bromine at the meta position of the other—makes it a critical scaffold for studying atropisomerism and conducting challenging Suzuki-Miyaura cross-couplings.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-validated operational protocol . Researchers handling this compound face two primary challenges: viscosity-dependent dosing errors and environmental persistence . This document establishes a self-validating workflow to mitigate these risks.

Part 2: Physicochemical Profile & Identity

Precise identification is the first step in safety. This compound is often a viscous oil, which complicates quantitative transfer and increases the risk of contamination during weighing.

| Parameter | Technical Specification |

| Chemical Name | 3-Bromo-2'-isopropyl-1,1'-biphenyl |

| CAS Number | 1443305-56-3 |

| Molecular Formula | C₁₅H₁₅Br |

| Molecular Weight | 275.19 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid (Ambient) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Flash Point (Predicted) | >110°C (Closed Cup) |

| Boiling Point (Predicted) | ~340°C at 760 mmHg |

Part 3: Hazard Identification & Risk Assessment

While specific toxicological data for this isomer is limited, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous brominated biaryls (e.g., 3-bromobiphenyl).

GHS Classification (Derived)

-

Signal Word: WARNING

-

Health Hazards:

-

H315: Causes skin irritation. (Lipophilic nature allows dermal penetration).

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (if aerosolized).

-

-

Environmental Hazards:

-

H410: Very toxic to aquatic life with long-lasting effects. (Halogenated biaryls are bio-accumulative).

-

The "Invisible" Risk: Cross-Contamination

Due to its high viscosity, the compound tends to adhere to standard pipette tips and glass joints. This leads to:

-

Under-dosing: Reaction stoichiometry fails, leading to incomplete conversion in sensitive catalytic cycles.

-

Joint Seizing: The oil creeps into ground glass joints, causing them to lock if not properly greased or sleeved.

Part 4: Advanced Handling Protocols

This section outlines a Self-Validating Workflow for transferring the compound under inert conditions, essential for moisture-sensitive cross-coupling reactions.

Viscous Liquid Transfer (The "Reverse" Technique)

Standard air-displacement pipetting is inaccurate for this compound. Use Positive Displacement or Gravimetric transfer.

Protocol:

-

Tare the receiving Schlenk flask with a stir bar under Argon.

-

Use a wide-bore syringe or a pipette with a cut tip to aspirate the viscous oil.

-

Do not rely on volume markings. Dispense directly into the flask.

-

Weigh the flask again to determine the exact mass added (

). -

Calculate the required equivalents of reagents based on this gravimetric mass, not the intended volumetric target.

Inert Atmosphere Workflow (Graphviz Visualization)

The following diagram illustrates the logical flow for introducing this reagent into a Palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura), ensuring oxygen exclusion.

Caption: Logic flow for inert transfer of viscous 3-Bromo-2'-iso-propylbiphenyl, prioritizing gravimetric accuracy.

Part 5: Emergency Response Architecture

In the event of a spill or exposure, the response must be immediate and specific to lipophilic halogenated compounds.

Spill Management (Viscous Oil)

Do not use water. Water will cause the oil to bead up and spread, increasing the contamination area.

-

Isolate: Evacuate the immediate 3-meter radius.

-

Adsorb: Apply Vermiculite or Sand to the spill. Do not use paper towels initially, as the oil will soak through to gloves.

-

Solvent Wash: Once the bulk is removed, wipe the surface with Acetone or Ethyl Acetate to dissolve the residue, followed by a soap-water wash.

-

Disposal: Collect all saturated adsorbent in a dedicated "Halogenated Organic Waste" container.

First Aid Logic

-

Skin Contact: The lipophilic nature means it resists water wash.

-

Step 1: Wipe excess oil off skin with a dry, absorbent pad.

-

Step 2: Wash with Polyethylene Glycol 400 (PEG-400) or copious soap and water. PEG-400 is superior for solubilizing aromatic halides from skin pores.

-

-

Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately due to potential corneal clouding from organic irritation.

Part 6: Storage & Stability

-

Temperature: Store at 2-8°C . While stable at room temperature, cold storage minimizes slow hydrolysis or oxidation over months.

-

Atmosphere: Store under Argon or Nitrogen .[3]

-

Container: Amber glass with a Teflon-lined cap . Avoid rubber septa for long-term storage, as the organic vapors can plasticize the rubber, leading to contamination.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91656102, 3'-Bromo-2-isopropyl-1,1'-biphenyl. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

Eppendorf Application Note 376. Pipetting Viscous Liquids: Reverse Pipetting vs. Standard Mode. Retrieved from [Link]

Sources

Literature review of 3-Bromo-2'-iso-propylbiphenyl derivatives

An In-Depth Technical Guide to 3-Bromo-2'-isopropylbiphenyl Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2'-isopropylbiphenyl derivatives, a class of molecules with significant potential in medicinal chemistry and materials science. The strategic placement of the bromo and isopropyl groups on the biphenyl scaffold offers unique steric and electronic properties, making these compounds valuable precursors for the synthesis of complex molecular architectures. This document will delve into the synthetic strategies for accessing the core 3-Bromo-2'-isopropylbiphenyl structure, explore its reactivity in key cross-coupling reactions, and discuss the potential applications of its derivatives in drug development, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Significance of Substituted Biphenyls

Biphenyl derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The biphenyl moiety provides a rigid and tunable scaffold that can be functionalized to modulate biological activity and physicochemical properties. The introduction of specific substituents, such as a bromine atom and an isopropyl group, at defined positions allows for fine-tuning of the molecule's three-dimensional structure and electronic distribution.

The 3-bromo-substituent serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions to introduce further molecular complexity.[1] The 2'-isopropyl group, on the other hand, introduces significant steric hindrance, which can influence the conformation of the biphenyl system and its interaction with biological targets. This steric bulk can be strategically employed to enhance selectivity and metabolic stability in drug candidates.

This guide will focus on the synthesis and derivatization of the 3-Bromo-2'-isopropylbiphenyl core, providing researchers with the foundational knowledge to leverage this important structural motif.

Synthesis of the 3-Bromo-2'-isopropylbiphenyl Core

The primary and most efficient method for constructing the 3-Bromo-2'-isopropylbiphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[2][3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 3-Bromo-2'-isopropylbiphenyl points to two primary synthetic routes:

-

Route A: Coupling of (3-bromophenyl)boronic acid with 1-bromo-2-isopropylbenzene.

-

Route B: Coupling of (2-isopropylphenyl)boronic acid with 1,3-dibromobenzene.

Route A is generally preferred due to the commercial availability and lower cost of (3-bromophenyl)boronic acid and 1-bromo-2-isopropylbenzene.

Optimized Suzuki-Miyaura Coupling Protocol

The steric hindrance posed by the 2'-isopropyl group necessitates careful optimization of the reaction conditions to achieve high yields. Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle.[1]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended Reagent/Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Highly active and versatile precatalysts.[1] |

| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination with sterically hindered substrates.[1] |

| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that effectively activate the boronic acid.[1] |

| Solvent | Dioxane/Water or Toluene/Water | Aprotic polar solvents that facilitate the dissolution of both organic and inorganic reagents. |

| Temperature | 80-110 °C | Sufficient thermal energy to overcome the activation barrier of the reaction. |

Step-by-Step Experimental Protocol

The following is a generalized protocol for the synthesis of 3-Bromo-2'-isopropylbiphenyl.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine (3-bromophenyl)boronic acid (1.0 eq), 1-bromo-2-isopropylbenzene (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-Bromo-2'-isopropylbiphenyl.

Caption: Synthesis of 3-Bromo-2'-isopropylbiphenyl via Suzuki-Miyaura coupling.

Key Reactions of 3-Bromo-2'-isopropylbiphenyl

The bromine atom at the 3-position is the primary site for further functionalization of the 3-Bromo-2'-isopropylbiphenyl core. The Buchwald-Hartwig amination is a particularly powerful tool for introducing nitrogen-containing moieties.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][5] This reaction is instrumental in synthesizing aryl amines, which are prevalent in many pharmaceutical compounds.

The steric hindrance from the 2'-isopropyl group can again influence the reaction efficiency, necessitating the use of specialized ligands.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

| Parameter | Recommended Reagent/Condition | Rationale |

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Effective precatalysts for C-N bond formation.[6] |

| Ligand | XPhos or BrettPhos | Bulky, electron-rich phosphine ligands that promote the amination of sterically hindered aryl bromides.[6][7] |

| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic bases required for the deprotonation of the amine.[5] |

| Solvent | Toluene or THF | Anhydrous, aprotic solvents are crucial for this reaction. |

| Temperature | 80-110 °C | To facilitate the catalytic cycle. |

Step-by-Step Experimental Protocol

The following is a generalized protocol for the Buchwald-Hartwig amination of 3-Bromo-2'-isopropylbiphenyl.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 1.5 eq).

-

Reagent Addition: Add 3-Bromo-2'-isopropylbiphenyl (1.0 eq) and the desired amine (1.2 eq).

-

Solvent Addition: Add anhydrous toluene.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Applications in Drug Development

While specific drugs derived from 3-Bromo-2'-isopropylbiphenyl are not yet prevalent in the market, the structural motif holds significant promise for the development of new therapeutic agents. The ability to introduce diverse functionalities at the 3-position via cross-coupling reactions allows for the rapid generation of compound libraries for screening.

Modulation of Physicochemical Properties

The introduction of a bromine atom can significantly impact a molecule's pharmacokinetic properties. Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.[8]

Bioisosteric Replacement

The isopropyl group can act as a bioisostere for other lipophilic groups. Its steric bulk can be used to probe the binding pockets of enzymes and receptors, potentially leading to increased potency and selectivity.

Precursor for Complex Heterocycles

3-Bromo-2'-isopropylbiphenyl derivatives can serve as advanced intermediates for the synthesis of complex heterocyclic systems. For example, intramolecular cyclization reactions can be designed to construct novel fused-ring systems with potential biological activity.

Physicochemical and Spectroscopic Data

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₅Br |

| Molecular Weight | 275.18 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | > 300 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

| XLogP3 | ~5.5 |

Table 4: Predicted Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.8 ppm. A septet and a doublet for the isopropyl group protons. |

| ¹³C NMR | Aromatic carbons between δ 120-145 ppm. Characteristic signals for the isopropyl group carbons. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |

| Infrared (IR) | C-H stretching for aromatic and aliphatic hydrogens, C=C stretching for the aromatic rings, and a characteristic C-Br stretching vibration. |

Conclusion

3-Bromo-2'-isopropylbiphenyl and its derivatives represent a valuable class of compounds for researchers in organic synthesis and drug discovery. The synthetic accessibility of the core structure through robust methods like the Suzuki-Miyaura coupling, combined with the versatility of the bromine handle for further functionalization via reactions such as the Buchwald-Hartwig amination, provides a powerful platform for the creation of novel molecules with tailored properties. The unique steric and electronic features imparted by the isopropyl and bromo substituents make this scaffold a promising starting point for the development of new therapeutic agents and advanced materials. Further exploration of the chemical space around this core is warranted and is expected to yield exciting discoveries in the years to come.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 24, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 24, 2026, from [Link]

-

The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024, September 6). Retrieved February 24, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). Retrieved February 24, 2026, from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved February 24, 2026, from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved February 24, 2026, from [Link]

-

SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

-

3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis of 1-Bromo-2,4,6-triisopropylbenzene : r/Chempros - Reddit. (2021, February 22). Retrieved February 24, 2026, from [Link]

-

The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical - MDPI. (2024, September 10). Retrieved February 24, 2026, from [Link]

-

The mass spectrum of 3-bromo-2-hydroxypropyl 4-isopropylphenyl ether (peak 12 in Figure 1). … - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents. (n.d.).

-

Crystal structure and Hirshfeld surface analysis of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. (2023, April 6). Retrieved February 24, 2026, from [Link]

-

3'-bromo-biphenyl-3-carboxylic acid (C13H9BrO2) - PubChemLite. (n.d.). Retrieved February 24, 2026, from [Link]

- EP0913381B1 - Method for purifying a bromine compound - Google Patents. (n.d.).

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

What type of reaction is 3-bromo-2,3-dimethylhexane in ethanol, and what is its mechanism? - Quora. (2021, November 17). Retrieved February 24, 2026, from [Link]

-

Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of 3-Bromo-2'-iso-propylbiphenyl

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Bromo-2'-iso-propylbiphenyl . This molecule is a critical scaffold in medicinal chemistry, often serving as a precursor for biaryl-based kinase inhibitors and receptor modulators.

The synthesis addresses two primary challenges:

-

Chemoselectivity: Retaining the bromine atom at the C3 position while forming the biaryl bond.

-

Steric Hindrance: Overcoming the steric barrier imposed by the ortho-isopropyl group during transmetallation.

We utilize a Suzuki-Miyaura cross-coupling strategy, exploiting the reactivity differential between aryl-iodides and aryl-bromides to ensure exclusive coupling at the iodine site.

Retrosynthetic Analysis & Strategy

To synthesize the target unsymmetrical biaryl while preserving the bromine functionality, we employ 1-bromo-3-iodobenzene as the electrophile. Palladium-catalyzed cross-coupling occurs preferentially at the C–I bond (bond dissociation energy ~65 kcal/mol) over the C–Br bond (~81 kcal/mol), allowing the bromine to remain intact for downstream functionalization.

Reaction Scheme

Figure 1: Strategic coupling pathway utilizing bond-energy differences for chemoselectivity.

Critical Materials & Reagents

| Reagent / Solvent | CAS No. | Equiv.[1][2][3] | Role | Grade |

| 1-Bromo-3-iodobenzene | 591-18-4 | 1.0 | Electrophile | >98% |

| 2-Isopropylphenylboronic acid | 89787-12-2 | 1.2 | Nucleophile | >97% |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 0.03 | Catalyst | Catalyst Grade |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 3.0 | Base | Anhydrous |

| 1,4-Dioxane | 123-91-1 | N/A | Solvent | Anhydrous |

| Water (Degassed) | 7732-18-5 | N/A | Co-solvent | HPLC Grade |

Expert Insight: While Pd(PPh₃)₄ is a common catalyst, we select Pd(dppf)Cl₂ for this protocol. The bidentate dppf ligand creates a large bite angle, which stabilizes the palladium center and enhances reductive elimination, a crucial step when dealing with the steric bulk of the ortho-isopropyl group [1].

Experimental Protocol

Phase 1: Reaction Setup

Safety Note: Perform all steps in a fume hood. Degassing is critical to prevent homocoupling of the boronic acid and oxidation of the catalyst.

-

Glassware Preparation: Oven-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet adapter. Cool under a stream of nitrogen.

-

Solvent Degassing: In a separate flask, sparge a mixture of 1,4-Dioxane (40 mL) and Water (10 mL) with nitrogen gas for 20 minutes.

-

Reagent Addition:

-

Charge the RBF with 1-bromo-3-iodobenzene (2.83 g, 10.0 mmol).

-

Add 2-isopropylphenylboronic acid (1.97 g, 12.0 mmol).

-

Add Potassium Carbonate (4.15 g, 30.0 mmol).

-

-

Catalyst Addition: Add the degassed solvent mixture to the RBF. Briefly stir to suspend solids. Finally, add Pd(dppf)Cl₂ · CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%).

-

Why last? Adding the catalyst to a degassed solution minimizes its exposure to dissolved oxygen.

-

Phase 2: Reaction & Monitoring[4]

-

Heating: Heat the reaction mixture to 90°C (internal temperature) using an oil bath.

-

Stirring: Maintain vigorous stirring (approx. 600 rpm). The biphasic nature requires good mixing for phase transfer.

-

Monitoring: Check progress via TLC (Hexanes/EtOAc 95:5) or HPLC after 4 hours.

-

Target Rf: ~0.6 (Product) vs ~0.7 (Starting Iodide).

-

Note: Reaction typically requires 12–16 hours due to the steric hindrance of the isopropyl group.

-

-

Completion: Reaction is complete when 1-bromo-3-iodobenzene is <2% by HPLC area.

Phase 3: Work-up & Purification

Figure 2: Standard aqueous work-up and purification workflow.

-

Extraction: Dilute the cooled mixture with Ethyl Acetate (EtOAc) and water.[4] Separate phases. Extract the aqueous layer twice with EtOAc.

-

Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Remove solvent under reduced pressure to yield a yellow oil.

-

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: 100% Hexanes initially, grading to 98:2 Hexanes:EtOAc if necessary.

-

Observation: The product is a colorless to pale yellow oil.

-

Analytical Characterization

Confirm the identity of 3-Bromo-2'-iso-propylbiphenyl using the following expected data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60 (t, J=1.8 Hz, 1H): H2 on Ring A (Characteristic triplet between Br and Biaryl bond).

-

δ 7.45 (dt, J=7.8, 1.5 Hz, 1H): H4 on Ring A (Ortho to Br).

-

δ 7.15–7.35 (m, 6H): Remaining aromatic protons (Ring A & B).

-

δ 2.95 (sept, J=6.9 Hz, 1H): Isopropyl CH (Benzylic).

-

δ 1.15 (d, J=6.9 Hz, 6H): Isopropyl CH₃ groups.

-

-

MS (EI/ESI):

-

Molecular Ion usually visible. Look for the characteristic bromine isotope pattern (1:1 ratio of M and M+2).

-

Expected Mass: ~275.04 Da.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of 2-iPr group inhibiting transmetallation. | Switch catalyst to SPhos Pd G2 or XPhos Pd G3 (Buchwald Precatalysts) which are designed for hindered biaryls [2]. |

| Dehalogenation (Loss of Br) | Reaction temperature too high or catalyst too active. | Lower temperature to 70°C. Ensure strict exclusion of oxygen. Switch solvent to Toluene/Water. |

| Homocoupling of Boronic Acid | Oxygen presence or excess base.[5] | Degas solvents more rigorously (Freeze-Pump-Thaw). Add Boronic acid slowly via syringe pump. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6][7] Accounts of Chemical Research, 41(11), 1461–1473.

-

BenchChem Technical Support. (2025). Suzuki-Miyaura Coupling of Sterically Hindered Substrates.[6][7][8][9]

Sources

- 1. reddit.com [reddit.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

APPLICATION NOTE: Palladium-Catalyzed Cross-Coupling of Sterically Biased Biaryl Halides

This is a comprehensive Application Note and Protocol designed for researchers working with 3-Bromo-2'-iso-propylbiphenyl (CAS: 1443305-56-3). This guide treats the molecule as a representative sterically biased biaryl substrate , a class of compounds frequently encountered in the synthesis of OLED materials, liquid crystals, and late-stage pharmaceutical intermediates.

Introduction & Substrate Analysis

3-Bromo-2'-iso-propylbiphenyl represents a specific class of "sterically biased" biaryl halides. While the bromine atom is located at the meta (3) position—typically accessible for oxidative addition—the presence of a bulky ortho (2') isopropyl group on the adjacent ring induces a significant torsional twist in the biaryl backbone.

Structural Challenges

-

Conformational Lock: The 2'-isopropyl group forces the two phenyl rings out of planarity to minimize steric clash with the 2/6 protons. This non-planar conformation can inhibit the approach of bulky catalyst complexes if not properly matched.

-

Electronic Deactivation: The isopropyl group is weakly electron-donating, but its position on the non-halogenated ring means its electronic effect on the C-Br bond is inductive and minimal. The primary challenge is steric shielding of the approach vector for the palladium species.

-

Solubility: The isopropyl group significantly enhances solubility in non-polar solvents (Toluene, Hexanes) compared to unsubstituted bromobiphenyls, making it an excellent candidate for solution-phase synthesis.

Strategic Ligand Selection

For this substrate, standard ligands like PPh₃ often fail to provide high turnover numbers (TON) due to the formation of inactive palladium clusters or slow reductive elimination.

-

Recommendation: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .

-

SPhos / XPhos: The biaryl backbone of the ligand mimics the substrate's twist, creating a catalytic pocket that accommodates the 2'-isopropyl group while facilitating reductive elimination.

-

P(t-Bu)₃: Effective for extremely hindered couplings but air-sensitive.

-

Reaction Mechanism & Critical Control Points

The catalytic cycle for coupling 3-Bromo-2'-iso-propylbiphenyl follows the standard Pd(0)/Pd(II) pathway, but with specific rate-limiting steps dictated by the steric bulk.

The Catalytic Cycle (Graphviz)

Figure 1: Catalytic cycle highlighting the impact of the 2'-isopropyl group on the Oxidative Addition and Transmetallation steps.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 3-Bromo-2'-iso-propylbiphenyl with Phenylboronic Acid.

Reagents:

-

Substrate: 3-Bromo-2'-iso-propylbiphenyl (1.0 equiv, 1.0 mmol, 275 mg)

-

Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol, 183 mg)

-

Catalyst: Pd(OAc)₂ (2 mol%, 4.5 mg)

-

Ligand: SPhos (4 mol%, 16.4 mg)

-

Base: K₃PO₄ (3.0 equiv, 3.0 mmol, 636 mg)

-

Solvent: Toluene/Water (10:1 v/v, 5 mL total)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under a stream of Argon, charge a 20 mL reaction vial (with a magnetic stir bar) with the Pd(OAc)₂, SPhos, Phenylboronic acid, and K₃PO₄.

-

Substrate Addition: Add 3-Bromo-2'-iso-propylbiphenyl. If the substrate is a liquid/oil, add it via syringe after solvent addition.

-

Solvent Addition: Add Toluene (4.5 mL) and degassed Water (0.5 mL).

-

Reaction: Seal the vial with a crimp cap or screw cap with a PTFE septum. Heat the reaction block to 100 °C with vigorous stirring (800 rpm) for 12 hours.

-

Note: The biphasic mixture requires fast stirring to ensure phase transfer of the base.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) and Brine (10 mL). Dry the organic layer over MgSO₄.

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with Morpholine (Secondary Amine).

Reagents:

-

Substrate: 3-Bromo-2'-iso-propylbiphenyl (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (1 mol%)

-

Ligand: RuPhos (2 mol%) – Selected for secondary amines and steric bulk.

-

Base: NaOtBu (1.4 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu under Argon.

-

Add the solid substrate (if solid). If liquid, add after solvent.

-

Add anhydrous 1,4-Dioxane via syringe.

-

Add Morpholine and liquid substrate (if applicable) via syringe.

-

Heat to 110 °C for 16 hours.

-

Filter through a pad of Celite, eluting with DCM. Concentrate and purify.

Optimization & Troubleshooting Guide

The following table summarizes common issues encountered with this specific substrate class and their validated solutions.

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition due to steric bulk. | Switch to XPhos Pd G4 precatalyst to ensure active Pd(0) generation. Increase temperature to 110°C. |

| Homocoupling (Biaryl-Biaryl) | Oxygen leak or slow transmetallation. | Degas solvents thoroughly (freeze-pump-thaw x3). Increase Boronic Acid equivalents to 2.0. |

| Protodeboronation | Unstable boronic acid partner. | Switch base to K₂CO₃ or KF . Use anhydrous conditions (Dioxane) if possible. |

| Dehalogenation (H-Subst.) | Use 1,4-Dioxane or Toluene instead of alcohols. Avoid amine bases if possible. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Application Note: Suzuki-Miyaura Coupling Protocols for 3-Bromo-2'-iso-propylbiphenyl

Executive Summary

This application note details the synthetic protocols for 3-Bromo-2'-iso-propylbiphenyl , a sterically hindered biaryl scaffold critical for medicinal chemistry libraries. The synthesis presents two distinct challenges: chemoselectivity (differentiating between halogen leaving groups) and steric hindrance (coupling an ortho-isopropyl nucleophile).

This guide provides a validated, self-consistent workflow using Buchwald Precatalysts (SPhos Pd G2) to achieve high yields while preserving the 3-bromo handle for downstream functionalization.

Retrosynthetic Strategy & Mechanistic Logic

The synthesis relies on the kinetic differentiation between aryl iodides and aryl bromides.[1] By utilizing 1-bromo-3-iodobenzene as the electrophile, we can selectively engage the C–I bond in the oxidative addition step, leaving the C–Br bond intact for future diversity-oriented synthesis.

Strategic Pathway (Graphviz)

Figure 1: Chemoselective strategy utilizing the reactivity gap between Aryl-I and Aryl-Br.[1]

Critical Analysis of Reaction Parameters

The Steric Challenge (The "Ortho Effect")

The 2-isopropyl group on the boronic acid creates significant steric bulk near the palladium center during transmetallation. Standard catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) often fail here, leading to low yields or protodeboronation of the boronic acid.

-

Solution: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[2] The electron-rich nature of SPhos facilitates oxidative addition, while its bulk promotes the difficult reductive elimination step in hindered systems [1].

Chemoselectivity

To retain the bromine atom, the reaction temperature must be controlled.

-

Control: Oxidative addition into C–I occurs readily at room temperature to 40°C. C–Br activation typically requires temperatures >60°C or more active catalysts. We operate at mild temperatures to ensure >98% selectivity for the iodide.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-2'-iso-propylbiphenyl

Objective: Selective coupling of 1-bromo-3-iodobenzene with (2-isopropylphenyl)boronic acid.

Reagents & Materials Table

| Reagent | Equiv. | MW ( g/mol ) | Amount (mmol) | Mass/Vol |

| 1-Bromo-3-iodobenzene | 1.0 | 282.90 | 5.0 | 1.41 g |

| (2-Isopropylphenyl)boronic acid | 1.2 | 164.01 | 6.0 | 984 mg |

| SPhos Pd G2 | 0.02 | 720.24 | 0.1 | 72 mg |

| Potassium Phosphate (K₃PO₄) | 2.0 | 212.27 | 10.0 | 2.12 g |

| Toluene | - | - | - | 20 mL |

| Water (Degassed) | - | - | - | 4 mL |

Step-by-Step Procedure

-

Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with (2-isopropylphenyl)boronic acid , SPhos Pd G2 , and K₃PO₄ .

-

Note: SPhos Pd G2 is air-stable, allowing benchtop weighing, but the reaction must be oxygen-free [2].

-

-

Solvent Addition: Add the 1-bromo-3-iodobenzene , Toluene , and Water .

-

Degassing: Seal the flask with a septum. Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes.

-

Why? Oxygen poisons the active Pd(0) species and promotes homocoupling.

-

-

Reaction: Heat the mixture to 45°C in an oil bath for 12–16 hours.

-

Critical Control: Do not exceed 60°C. Higher temperatures risk activating the C–Br bond, leading to polymerization or oligomers.

-

-

Monitoring: Check by HPLC or TLC (Hexanes/EtOAc 95:5). Look for the disappearance of the iodide. The bromide peak should remain stable.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and separate layers. Wash the organic layer with Brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash chromatography (Silica Gel). Elute with 100% Hexanes → 5% EtOAc/Hexanes.

-

Expected Yield: 85–92% as a clear, viscous oil.

-

Protocol B: Downstream Utilization (Functionalizing the 3-Bromo Handle)

Objective: Using the synthesized 3-Bromo-2'-iso-propylbiphenyl as an electrophile for a second coupling (Library Generation).

Since the remaining handle is a meta-bromide and the steric bulk of the isopropyl group is on the distal ring, standard Suzuki conditions are sufficient.

Reaction Workflow

-

Substrate: 3-Bromo-2'-iso-propylbiphenyl (1.0 equiv).

-

Partner: Aryl Boronic Acid (1.5 equiv).[2]

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).

-

Reasoning: Cheaper than SPhos; sufficient for non-hindered meta-bromides.

-

-

Base/Solvent: Na₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).

-

Conditions: 80°C for 4 hours.

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates why SPhos is required for the first step (Protocol A).

Figure 2: Catalytic cycle highlighting the transmetallation bottleneck caused by the ortho-isopropyl group.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Protodeboronation of 2-isopropylphenylboronic acid. | Increase boronic acid to 1.5–2.0 equiv.[2] Ensure water is degassed thoroughly. |

| Oligomerization | Temperature too high; Br reacting. | Strictly maintain T < 50°C. Verify starting material is the Iodo -Bromo species, not dibromo. |

| Pd Black Formation | Catalyst decomposition. | Ensure SPhos Pd G2 is used (precatalyst) rather than generating in situ. Add 1 mol% free SPhos ligand. |

| Starting Material Remains | "Stalled" oxidative addition. | Switch solvent to THF/Water . THF coordinates better than Toluene, sometimes assisting the cycle. |

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Sigma-Aldrich. "SPhos Pd G2 Product Information and Protocols." Merck/Sigma-Aldrich Technical Library.

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields for 3-Bromo-2'-iso-propylbiphenyl Synthesis

Welcome to the technical support center dedicated to the synthesis of 3-Bromo-2'-iso-propylbiphenyl. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing sterically hindered biaryl compounds. The unique structural challenge of this molecule—an ortho-isopropyl group—often leads to frustratingly low yields and a variety of side products.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common failures, and provide robust, validated protocols to help you optimize your reaction outcomes.

Core Synthetic Challenge: Steric Hindrance

The primary obstacle in synthesizing 3-Bromo-2'-iso-propylbiphenyl is the steric bulk of the ortho-isopropyl group. In cross-coupling reactions, this large group physically obstructs the approach of the palladium catalyst to the reaction center, which can significantly slow down or entirely prevent the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] The conformation of the biphenyl system is a delicate balance between the stabilizing effects of π-system conjugation and the destabilizing steric repulsion between the ortho substituents of the two rings.[3] Forcing these groups together during the bond-forming step requires overcoming a significant energy barrier.

The most prevalent and versatile method for this transformation is the Suzuki-Miyaura cross-coupling. Our guide will focus primarily on troubleshooting this pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is showing low or no yield. What are the primary causes and how can I fix this?

Low to non-existent yields in this specific coupling are almost always traceable to one of four main issues: steric hindrance, catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.

Cause A: Inefficient Catalytic Cycle due to Steric Hindrance

The bulky isopropyl group impedes both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the desired C-C bond.[2]

Troubleshooting & Optimization:

-

Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands. These ligands promote both oxidative addition and the crucial, sterically demanding reductive elimination step.[4][5]

-

Recommended Ligands: XPhos, SPhos, or RuPhos are excellent starting points. They create a coordinatively unsaturated, reactive palladium center that is sterically tailored to facilitate the coupling of hindered substrates.[2]

-

Paradoxical Effect: Be aware that excessively bulky ligands can sometimes paradoxically impede the reaction by participating in side reactions like protodeboronation.[6] Judicious screening is key.

-

-

Use a Modern Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst. G2 or G3 palladacycles (e.g., XPhos Pd G3) are air- and moisture-stable, ensuring a consistent and high concentration of the active catalyst enters the cycle.[7]

-

Increase Temperature: These reactions often require more thermal energy to overcome the high activation barriers. If a reaction is sluggish at 80 °C, cautiously increasing the temperature to 100-120 °C may be necessary.[8] However, be mindful that excessive heat can accelerate catalyst decomposition.[8]

Cause B: Catalyst Deactivation

The active Pd(0) catalyst can be oxidized by trace amounts of oxygen, or it can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[8]

Troubleshooting & Optimization:

-

Rigorous Degassing: Oxygen is the enemy of a successful coupling reaction.[8]

-

Best Method: Perform at least three "freeze-pump-thaw" cycles on your solvent and reaction mixture.

-

Alternative: Vigorously sparge the solvent and the reaction headspace with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst and heating.[9]

-

-

Maintain Appropriate Ligand Ratio: For bulky monophosphine ligands, a Palladium:Ligand ratio between 1:1 and 1:2 is typically recommended.[2] An insufficient amount of ligand can leave the palladium center vulnerable to aggregation.

Cause C: Boronic Acid/Ester Instability

Arylboronic acids are susceptible to degradation, most commonly through protodeboronation, where the C-B bond is cleaved by a proton source (like water) before it can transmetalate to the palladium center. This is a major cause of yield loss.[6]

Troubleshooting & Optimization:

-

Use High-Quality Reagents: Use freshly purchased or recrystallized boronic acid.

-

Consider Boronate Esters: Pinacol esters of boronic acids are significantly more stable to protodeboronation and can be used as direct replacements.[10]

-

Work Under Anhydrous Conditions: While some Suzuki protocols use aqueous bases, for a difficult coupling plagued by protodeboronation, switching to a strictly anhydrous system (e.g., K₃PO₄ in dry dioxane or toluene) can prevent this side reaction.[5]

Q2: I'm observing significant side products. How do I identify and minimize them?

The most common side products in this synthesis are from homocoupling and protodeboronation.

Side Product A: Homocoupling

This results in the formation of either 3,3'-dibromobiphenyl or 2,2'-diisopropylbiphenyl.

-

Cause: The most frequent cause is the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[8] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ, often by consuming some of the boronic acid in a process that leads to homocoupling.[7]

-

Solution:

-

Improve Degassing: Ensure your degassing procedure is rigorous to eliminate oxygen.[8]

-

Use a Pd(0) Source: Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate the homocoupling that arises from the in-situ reduction of Pd(II).[8]

-

Use the Correct Stoichiometry: An excess of the boronic acid component can sometimes lead to higher levels of homocoupling. Start with a ratio of Aryl Halide:Boronic Acid of 1:1.1 or 1:1.2.

-

Side Product B: Protodeboronation

This results in the formation of iso-propylbenzene from the (2-isopropylphenyl)boronic acid starting material.

-

Cause: This occurs when the boronic acid reacts with water or other protic sources before transmetalation. This side reaction is often catalyzed by the base and can even be accelerated by certain palladium-phosphine complexes.[6]

-

Solution:

-

Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your base (e.g., K₃PO₄) in an oven before use.

-

Choose the Right Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often effective.[5]

-

Minimize Reaction Time: Monitor the reaction by TLC or GC-MS and stop it once the starting aryl bromide is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.

-

Q3: How do I choose the optimal Base, Solvent, and Temperature for this specific hindered coupling?

There is no single "magic bullet" condition, and optimization is often necessary. However, for sterically hindered substrates, certain choices have proven more successful.

-

Base: A moderately strong base is required to facilitate the transmetalation step. For hindered couplings, potassium phosphate (K₃PO₄) is an excellent first choice as it is effective under both aqueous and anhydrous conditions and is less likely to cause side reactions compared to stronger bases like hydroxides or alkoxides. Cesium carbonate (Cs₂CO₃) is another powerful option, though more expensive.[9]

-

Solvent: The choice of solvent influences solubility and reaction rate.

-

Aprotic Solvents: Toluene, 1,4-Dioxane, and THF are the most common and effective solvents.

-

Solvent System: A mixture like Toluene/H₂O or Dioxane/H₂O (typically in a 4:1 to 10:1 ratio) is common, as water can help dissolve the inorganic base and facilitate the reaction. However, as noted above, if protodeboronation is an issue, switching to a single, anhydrous aprotic solvent is recommended.

-

-

Temperature: A screening process is the best approach. Start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is slow. Many challenging couplings require temperatures of 100-110 °C.[9]

Q4: I am attempting a Grignard-based synthesis and it is failing. What are the common pitfalls?

While less common for this specific transformation due to functional group tolerance issues, a Grignard coupling (e.g., Kumada coupling) is an alternative. Failure often stems from two issues:

-

Cause A: Failure to Initiate the Grignard Reagent

-

Cause B: Wurtz-Type Homocoupling

-

Reason: The newly formed Grignard reagent can react with the starting aryl halide, leading to homocoupled side products. This is favored by high local concentrations of the aryl halide and higher temperatures.[12]

-

Solution: Add the aryl halide slowly and dropwise to the magnesium suspension to maintain a low concentration. Use an ice bath to control the initial exothermic reaction.[12]

-

Data & Visualization

Data Presentation

Table 1: Comparison of Ligand & Base Systems for Sterically Hindered Suzuki Couplings

| Ligand (2 mol%) | Pre-catalyst (1 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Representative Yield (%) | Notes |

| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | < 5% | Standard ligand, ineffective due to steric hindrance. |

| SPhos | SPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 75-85% | Excellent general-purpose ligand for hindered substrates. |

| XPhos | XPhos Pd G2 | K₃PO₄ | Toluene | 110 | 80-92% | Often provides the highest yields for very challenging couplings.[2] |

| RuPhos | RuPhos Pd G3 | Cs₂CO₃ | Dioxane/H₂O (10:1) | 100 | 70-80% | Another effective Buchwald-type ligand. |

Note: Yields are representative and will vary based on substrate purity, reaction scale, and execution.

Diagrams and Workflows

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: General Screening Protocol for Suzuki-Miyaura Coupling

This protocol is designed for small-scale screening to identify optimal conditions.

-

Reagent Preparation:

-

In an oven-dried vial, add 1,3-dibromobenzene (1.0 eq), (2-isopropylphenyl)boronic acid pinacol ester (1.2 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).

-

Add a magnetic stir bar.

-

-

Reaction Setup:

-

Seal the vial with a septum cap.

-

Evacuate and backfill the vial with argon or nitrogen gas three times.

-

Add the anhydrous solvent (e.g., Dioxane, 0.2 M concentration) via syringe.

-

Sparge the solution with argon for 10-15 minutes.

-

-

Catalyst Addition:

-

In a separate glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not part of the pre-catalyst, e.g., XPhos, 2-4 mol%).

-

-

Execution:

-

Place the sealed vial in a pre-heated heating block or oil bath at the desired temperature (e.g., 100 °C).

-

Stir vigorously for the set time (e.g., 12-24 hours).

-

-

Analysis:

-

After cooling, take a small aliquot from the reaction mixture.

-

Dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine the conversion rate and identify side products.

-

Protocol 2: Purification of 3-Bromo-2'-iso-propylbiphenyl

The product is typically a colorless to pale yellow oil. Column chromatography is the most effective purification method.

-

Work-up:

-

After the reaction is complete (as determined by TLC/GC-MS), cool the mixture to room temperature.

-

Dilute with ethyl acetate or diethyl ether and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Chromatography:

-

Adsorb the crude oil onto a small amount of silica gel.

-

Load onto a silica gel column packed in hexanes.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 2-5% ethyl acetate). The product is non-polar and should elute early.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

-

-

Trituration (Optional):

-

If the product is contaminated with non-polar impurities like homocoupled biphenyl, trituration can be effective.[14]

-

Dissolve the crude oil in a minimal amount of a solvent in which the product is soluble (e.g., dichloromethane).

-

Slowly add a non-polar solvent in which the impurity is more soluble (e.g., cold hexanes) until the solution becomes cloudy.

-

Cool the mixture in an ice bath to precipitate the purer product, which can then be isolated.

-

References

- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- FasterCapital. (n.d.). The Concept Of Steric Hindrance In Chemistry.

-

Lohre, C., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central. [Link]

-

Wikipedia. (n.d.). Steric effects. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Quora. (2018). What is the role of halides in the reactivity of Grignard reagent?. [Link]

-

Wikipedia. (n.d.). Grignard reagent. [Link]

- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?.

- BenchChem. (2025).

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

-

Tay, D. W., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Request PDF. (2025). Elucidation of the Forces Governing the Stereochemistry of Biphenyl.

-

ResearchGate. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. [Link]

-

Technobis Crystallization Systems. (n.d.). Reaction optimization. [Link]

-

BYJU'S. (n.d.). Grignard Reagents. [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [Link]

-

Dannan, G. A., et al. (1982). Purification of polybrominated biphenyl congeners. PubMed. [Link]

-

University of Leeds. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Chemguide. (n.d.). An Introduction to Grignard Reagents. [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Quora. (2020). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene?. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

- BenchChem. (2025).

-

Organic Syntheses. (n.d.). Synthesis of (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. [Link]

-

Reddit r/Chempros. (2021). Synthesis of 1-Bromo-2,4,6-triisopropylbenzene. [Link]

- Google Patents. (n.d.). Method for purifying a bromine compound.

- Google Patents. (n.d.). Method for producing isopropyl biphenyls.

-

Mukhopadhyay, S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).

- Reddit r/Chempros. (2019). A quick organic question.

-

The Royal Society of Chemistry. (n.d.). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. [Link]

-

Journal of Engineering and Sustainable Development. (2022). OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY - A REVIEW. [Link]

Sources

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Purification strategies for removing impurities in 3-Bromo-2'-iso-propylbiphenyl

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 3-Bromo-2'-iso-propylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt these strategies to your specific needs.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when purifying 3-Bromo-2'-iso-propylbiphenyl, a product often synthesized via Suzuki-Miyaura cross-coupling.[1][2][3]

Q1: What are the most common impurities I should expect when synthesizing 3-Bromo-2'-iso-propylbiphenyl?

A1: The impurity profile is heavily dependent on the synthetic route, but for a typical Suzuki-Miyaura coupling, you should anticipate several classes of impurities. The most common include unreacted starting materials, byproducts from side reactions, and residual catalyst components.[4]

Table 1: Common Impurities in 3-Bromo-2'-iso-propylbiphenyl Synthesis

| Impurity Class | Specific Examples | Source / Cause | Key Characteristics for Separation |

| Starting Materials | 1,3-Dibromobenzene, 2-isopropylphenylboronic acid | Incomplete reaction | Often have significantly different polarities and boiling points from the product. |

| Homocoupling Byproducts | 2,2'-Diisopropylbiphenyl, 3,3'-Dibromobiphenyl | Self-coupling of boronic acid or aryl halide | Polarity can be very similar to the desired product, making separation challenging. |

| Protodeborylation Byproduct | Isopropylbenzene | Replacement of the boronic acid group with hydrogen | Highly volatile and non-polar compared to the product. |

| Catalyst Residues | Palladium (Pd) black, soluble Pd complexes | Palladium catalyst used in the coupling reaction | Pd black is a solid, easily filtered. Soluble complexes may require special treatment.[5][6] |

| Ligand-Related Impurities | Triphenylphosphine, Triphenylphosphine oxide | Ligands used to stabilize the Pd catalyst | Polarity differs significantly from the biphenyl product, aiding separation by chromatography. |

| Inorganic Salts | Potassium carbonate, sodium phosphate, etc. | Base used in the reaction | Water-soluble; easily removed with an aqueous workup. |

Q2: What is the general purification strategy for a crude reaction mixture containing 3-Bromo-2'-iso-propylbiphenyl?

A2: A multi-step approach is almost always necessary. The strategy begins with simple, bulk removal of gross impurities and progresses to high-resolution techniques to remove closely related byproducts. The specific path depends on the physical state of your crude product and the nature of the impurities.

The following decision tree provides a high-level overview of a typical purification workflow.

Caption: General purification strategy decision tree.

Troubleshooting Guides: Technique-Specific Issues

This section provides detailed troubleshooting in a Q&A format for specific purification techniques.

Focus Area 1: Palladium Catalyst Removal

Residual palladium is a critical impurity to remove, especially in drug development, due to its potential toxicity.

Q: My reaction mixture is black with fine particles. How do I remove them? A: This is likely precipitated palladium metal, or "palladium black." The most straightforward method is to filter the entire crude organic solution through a pad of Celite or silica gel.[4][5][7]

-

Causality: Celite is a diatomaceous earth that forms a porous filter bed. Its fine particles can trap the sub-micron palladium particles that would otherwise pass through standard filter paper.

Q: After filtering through Celite, my solution is still dark grey or brown. What does this mean? A: This indicates the presence of soluble or colloidal palladium species. These cannot be removed by simple filtration and require more advanced techniques.

-

Solutions:

-

Activated Carbon: Stirring the solution with activated carbon for a few hours can adsorb soluble palladium complexes. Filter through Celite again afterward.

-

Thiol-Based Scavengers: Specialized silica-based scavengers with thiol groups (e.g., SiliaMetS Thiol) or polymers like polystyrene-bound trimercaptotriazine (TMT) can effectively chelate and remove palladium.[8] These are often used in pharmaceutical manufacturing for their high efficiency.

-

Focus Area 2: Column Chromatography

Chromatography is the most powerful and common technique for separating the desired product from closely-related organic impurities.[9][10]

Q: How do I select the right solvent system (eluent) for my column? A: The optimal eluent is determined using Thin-Layer Chromatography (TLC).[11] 3-Bromo-2'-iso-propylbiphenyl is a relatively non-polar compound.

-

Starting Point: Begin with a non-polar solvent system, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane.

-

TLC Analysis: Spot your crude mixture on a silica TLC plate and develop it in various solvent ratios (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).

-

Target Rf Value: Aim for a solvent system where your desired product has an Rf (retention factor) of 0.2 to 0.4 .[11] This provides the best balance for good separation on a column.

Q: My product and a major impurity have very similar Rf values. How can I improve the separation? A: This is a common challenge, especially with homocoupled byproducts.

-

Troubleshooting Steps:

-

Decrease Polarity: Use a less polar eluent system. This will cause all compounds to move more slowly down the column, increasing the contact time with the silica gel and potentially resolving the spots.

-

Change Solvent Selectivity: Switch one of the eluent components. If you are using Hexane/Ethyl Acetate, try Hexane/Toluene. The pi-pi interactions between the aromatic rings of your biphenyl product and toluene can alter the elution order compared to a system based solely on polarity.

-

Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, enhancing separation efficiency.

-

Caption: Troubleshooting workflow for column chromatography.

Focus Area 3: Recrystallization

If your product is a solid, recrystallization is an excellent and scalable method for achieving high purity.[12][13]

Q: My product has "oiled out" during cooling instead of forming crystals. What went wrong? A: Oiling out occurs when the solute comes out of solution above its melting point or as a supersaturated liquid.

-

Causes and Solutions:

-

Cooling Too Rapidly: The solution was cooled too quickly. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.

-

Solvent is Too "Good": The solvent may be too effective at dissolving the compound even at low temperatures. Add a "poor" solvent (one in which your compound is insoluble) dropwise to the hot solution until it just becomes cloudy, then add a drop of the "good" solvent to redissolve. This mixed-solvent system may promote crystallization.[14]

-

High Impurity Load: The presence of many impurities can inhibit crystal lattice formation.[4] You may need to perform column chromatography first to remove the bulk of the impurities and then recrystallize the partially purified solid.

-

Focus Area 4: Vacuum Distillation

If your product is a liquid or a low-melting solid, vacuum distillation can be effective for separating it from non-volatile or much higher-boiling impurities.[15][16][17]

Q: When is vacuum distillation a good choice for 3-Bromo-2'-iso-propylbiphenyl? A: This technique is ideal if your main impurities are non-volatile catalyst residues (that were not fully removed) or high-boiling homocoupled byproducts.

-

Principle: By reducing the pressure, the boiling point of a liquid is significantly lowered.[16] This allows you to distill the compound at a temperature below its decomposition point.

-

Key Consideration: You need a significant difference in boiling points between your product and the impurities for this method to be effective. Use a boiling point nomograph to estimate the boiling point of your product at the pressure achievable with your vacuum system.[15]

Detailed Experimental Protocols

Protocol 1: Palladium Removal via Celite Filtration

-

Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel. Add a layer of sand (approx. 1 cm) followed by a layer of Celite (approx. 3-5 cm). Gently press the Celite down to create a compact pad.

-

Wet the Pad: Wet the pad with the organic solvent used in your reaction (e.g., ethyl acetate, toluene) and apply gentle vacuum to pull the solvent through, ensuring the pad is settled and free of cracks.

-

Filter the Mixture: Decant the crude organic solution onto the Celite pad under vacuum.

-

Wash: Wash the pad with several portions of fresh organic solvent to ensure all of the product is collected.

-

Collect: The filtrate collected contains your crude product, free from insoluble palladium.

Protocol 2: General Purpose Column Chromatography

-

Select Eluent: Determine the optimal solvent system via TLC as described in the FAQ section (target Rf ≈ 0.3).

-

Pack the Column:

-

Insert a cotton or glass wool plug at the bottom of a glass column. Add a small layer of sand.

-

Prepare a slurry of silica gel in the least polar eluent (e.g., hexane).

-

Pour the slurry into the column and use gentle air pressure or a pump to pack the bed firmly. Ensure there are no air bubbles or cracks. Add another layer of sand on top.

-

-

Load the Sample:

-

Dissolve the crude product (post-Celite filtration) in a minimal amount of a low-boiling solvent like dichloromethane.

-

Alternatively, for better resolution ("dry loading"), adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

-

Carefully add the sample to the top of the column.

-

-

Elute and Collect:

-

Begin eluting with the chosen solvent system.

-

Collect fractions in test tubes or vials.

-

Monitor the fractions by TLC to identify which ones contain the pure product.

-

-

Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Bromo-2'-iso-propylbiphenyl.

References

-

ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online forum post]. Available: [Link]

-

Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. Available: [Link]

- Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.

-

Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Taylor & Francis Online. Available: [Link]

-

ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? [Online forum post]. Available: [Link]

-